molecular formula C16H22N2O2 B412500 ethyl (9-imino-1,2,3,5,6,7,8,9-octahydro-4H-cyclopenta[b]quinolin-4-yl)acetate

ethyl (9-imino-1,2,3,5,6,7,8,9-octahydro-4H-cyclopenta[b]quinolin-4-yl)acetate

Katalognummer: B412500
Molekulargewicht: 274.36g/mol
InChI-Schlüssel: MXPFQVVZAQMHRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(9-imino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-4-yl)acetate is a complex organic compound that belongs to the class of aminoquinolines. This compound is characterized by its unique structure, which includes a cyclopenta[b]quinoline core with an imino group and an ethyl acetate moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Eigenschaften

Molekularformel

C16H22N2O2

Molekulargewicht

274.36g/mol

IUPAC-Name

ethyl 2-(9-imino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-4-yl)acetate

InChI

InChI=1S/C16H22N2O2/c1-2-20-15(19)10-18-13-8-4-3-6-11(13)16(17)12-7-5-9-14(12)18/h17H,2-10H2,1H3

InChI-Schlüssel

MXPFQVVZAQMHRS-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C2=C(CCCC2)C(=N)C3=C1CCC3

Kanonische SMILES

CCOC(=O)CN1C2=C(CCCC2)C(=N)C3=C1CCC3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (9-imino-1,2,3,5,6,7,8,9-octahydro-4H-cyclopenta[b]quinolin-4-yl)acetate typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes often incorporate continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(9-imino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes .

Major Products

Major products formed from these reactions include various quinoline derivatives, amines, and substituted esters, depending on the specific reaction pathway and conditions employed .

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(9-imino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-4-yl)acetate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ethyl (9-imino-1,2,3,5,6,7,8,9-octahydro-4H-cyclopenta[b]quinolin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The imino group and quinoline core play crucial roles in binding to biological targets, such as enzymes and receptors, thereby modulating their activity. The compound’s effects are mediated through various biochemical pathways, including inhibition of enzyme activity and alteration of cellular signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other aminoquinolines and quinoline derivatives, such as:

  • 2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine
  • 4-hydroxy-2-quinolones
  • Ipidacrine

Uniqueness

Ethyl 2-(9-imino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-4-yl)acetate is unique due to its specific structural features, such as the presence of both an imino group and an ethyl acetate moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.